Quinoline-6-sulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoline-6-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-14(12,13)8-3-4-9-7(6-8)2-1-5-10-9/h1-6H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUQFBYKHVFHMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311850 | |
| Record name | Quinoline-6-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65433-95-6 | |
| Record name | 6-Quinolinesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246057 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline-6-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinoline-6-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of Quinoline 6 Sulfonic Acid
Classical and Green Synthesis Approaches for Sulfonated Quinolines
The preparation of sulfonated quinolines, including quinoline-6-sulfonic acid, has traditionally been achieved through direct sulfonation of the quinoline (B57606) ring. However, with the increasing emphasis on sustainable chemistry, greener synthetic routes are being developed. These modern approaches often utilize catalytic methods that offer advantages such as improved efficiency, milder reaction conditions, and the use of recyclable catalysts. nih.govacs.org
The classical method for producing this compound involves the direct sulfonation of quinoline. This electrophilic substitution reaction is typically carried out using strong sulfonating agents like fuming sulfuric acid (oleum) at elevated temperatures. google.comuop.edu.pk The position of the sulfonic acid group on the quinoline ring is highly dependent on the reaction temperature. gcwgandhinagar.com
When quinoline is heated with fuming sulfuric acid at approximately 220°C, a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid is predominantly formed. uop.edu.pk To obtain this compound, a higher temperature of around 300°C is required. gcwgandhinagar.com At this temperature, the thermodynamically more stable this compound becomes the sole product, as the initially formed quinoline-8-sulfonic acid isomerizes to the 6-position. gcwgandhinagar.com The reaction mixture is typically worked up by pouring it into water, which allows for the separation of the different sulfonic acid isomers. google.com
Another approach involves the sulfonation of 2-methylquinoline, where the reaction with sulfuric acid or oleum (B3057394) under controlled temperature conditions can yield 2-methylthis compound. This intermediate can then be oxidized to form this compound derivatives.
The table below summarizes the conditions for the direct sulfonation of quinoline.
| Starting Material | Reagent | Temperature | Major Product(s) | Citation |
| Quinoline | Fuming sulfuric acid | 220°C | Quinoline-8-sulfonic acid, Quinoline-5-sulfonic acid | uop.edu.pk |
| Quinoline | Fuming sulfuric acid | 300°C | This compound | gcwgandhinagar.com |
| Quinoline-8-sulfonic acid | Fuming sulfuric acid | 300°C | This compound | gcwgandhinagar.com |
The Friedländer annulation is a powerful and straightforward method for the synthesis of substituted quinolines. acs.orgderpharmachemica.com The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester. acs.org This condensation is typically catalyzed by an acid or a base. acs.orgderpharmachemica.com While the classical Friedländer reaction often requires harsh conditions, such as high temperatures and the use of strong acids or bases, modern catalytic variants have been developed to make the process more efficient and environmentally friendly. acs.orgthieme-connect.com These catalytic approaches often lead to higher yields, shorter reaction times, and allow for a greater diversity of substituents on the quinoline ring. acs.orgthieme-connect.com
Sulfonic acid functionalized ionic liquids (ILs) have emerged as highly effective and recyclable catalysts for the Friedländer synthesis of quinolines. acs.orgnih.gov These task-specific ionic liquids act as Brønsted acids and can be used in catalytic amounts, often under solvent-free conditions or in aqueous media, which aligns with the principles of green chemistry. nih.govacs.org The use of these ILs can lead to excellent yields of quinoline derivatives in short reaction times. acs.org
For instance, SO3H-functionalized ionic liquids have been successfully employed as water-tolerant acid catalysts in the one-pot synthesis of various quinolines from 2-aminoaryl ketones and β-ketoesters or ketones, with yields ranging from 85% to 98%. acs.orgresearchgate.net The catalyst can often be easily separated from the reaction mixture by simple filtration and reused multiple times without a significant loss of activity. acs.orgnih.gov This combination of high efficiency and reusability makes sulfonic acid functionalized ionic liquids an attractive alternative to traditional catalysts. acs.org
The table below presents examples of sulfonic acid functionalized ionic liquids used in Friedländer quinoline synthesis.
| Catalyst | Reaction Conditions | Yield Range | Citation |
| SO3H-functionalized ionic liquid | Aqueous medium | 85-98% | acs.orgnih.gov |
| 4-imidazole-1-yl-butane-1-sulfonic acid | Solvent-free, 50°C | 92% | nih.gov |
| 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) | Not specified | Not specified | nih.gov |
| [pyridine-SO3H]Cl | Solvent-free | Not specified | cjcatal.com |
Nanoporous solid acid catalysts represent another class of efficient and reusable catalysts for the synthesis of quinolines, including through Friedländer-type reactions. scispace.com These materials, such as functionalized SBA-15 silica (B1680970) and modified montmorillonite (B579905) clays, possess high surface areas, well-defined pore structures, and tunable acidity, which contribute to their excellent catalytic performance. nih.govscispace.com
Sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) has been demonstrated as an effective heterogeneous nanoporous solid acid catalyst for the one-pot synthesis of polyhydroquinoline derivatives. scispace.com These reactions are often carried out under solvent-free conditions with short reaction times and produce excellent yields. scispace.com The catalyst can be easily recovered by filtration and reused without a significant decrease in its reactivity. scispace.com
The following table showcases examples of nanoporous solid acid catalysts used in quinoline synthesis.
| Catalyst | Reaction Type | Key Features | Citation |
| Sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H) | Hantzsch four-component condensation | Heterogeneous, nanoporous, reusable | scispace.com |
| Li+-modified nanoporous Na+-montmorillonite | Friedländer annulation | Recyclable, solvent-free conditions | sid.ir |
| Montmorillonite K-10 | Friedländer condensation | Recyclable, mild conditions | nih.gov |
| Nano-crystalline sulfated zirconia (SZ) | Friedländer condensation | Recyclable, high yield | nih.gov |
| Nanoporous aluminosilicate (B74896) (AlKIT-5) | Friedländer condensation | High surface area, strong acidity | nih.gov |
A novel and environmentally benign approach to catalysis involves the use of magnetic starch functionalized with sulfonic acid groups. rsc.orggrowkudos.com This innovative catalyst combines the biodegradability of starch with the magnetic properties of iron oxide nanoparticles, allowing for easy separation and recovery of the catalyst using an external magnet. rsc.orgsci-hub.se
In one application, a sulfonic acid functionalized magnetic starch was developed and used as an efficient catalyst for the synthesis of chromeno[4,3-b]quinoline-6,8(9H)-dione derivatives. rsc.orggrowkudos.com The catalyst is prepared by coating magnetic nanoparticles with starch and then functionalizing the surface with sulfonic acid groups. rsc.org This heterogeneous catalyst has shown good reusability in the synthesis of complex quinoline derivatives. researchgate.net The use of a magnetic, biodegradable support for the sulfonic acid catalyst represents a significant advancement in the design of sustainable catalytic systems for organic synthesis. rsc.org
The table below provides an overview of a magnetic starch-based catalyst for quinoline synthesis.
| Catalyst | Synthetic Application | Key Advantages | Citation |
| Sulfonic acid functionalized magnetic starch | Synthesis of chromeno[4,3-b]quinoline-6,8(9H)-dione derivatives | Magnetic, biodegradable, reusable | rsc.orggrowkudos.com |
Multi-component reactions (MCRs) have gained prominence as a highly efficient strategy for the synthesis of complex molecules, including a wide variety of quinoline derivatives. rsc.orgrsc.org MCRs offer several advantages, such as the construction of intricate molecular architectures in a single step from three or more starting materials, high atom economy, and operational simplicity. rsc.orgbeilstein-journals.org
Various MCRs, including the Povarov reaction, have been successfully employed to generate diverse quinoline scaffolds. rsc.orgbeilstein-journals.org The Povarov reaction, for example, involves the interaction of anilines, aldehydes, and activated olefins under acidic catalysis to produce tetrahydroquinolines, which can then be oxidized to the corresponding quinolines. beilstein-journals.org Other MCRs, such as those involving arynes, quinolines, and aldehydes, can lead to the diastereoselective synthesis of complex benzoxazino quinoline derivatives. acs.org The versatility of MCRs allows for the introduction of a wide range of functional groups and substitution patterns, making it a powerful tool for generating libraries of quinoline-based compounds for various applications. rsc.org
Nanoporous Solid Acid Catalysts in Quinoline Synthesis
Metal-Free Mediated Reaction Protocols
The synthesis of the quinoline scaffold, the core of this compound, has increasingly moved towards greener, metal-free protocols to enhance atom efficiency and simplify product isolation. rsc.org These methods often employ acid or base catalysts, ionic liquids, or molecular iodine, and can be performed under mild conditions, sometimes even in ambient air, to produce good to excellent yields. rsc.orgrsc.org
Several established named reactions for quinoline synthesis, such as the Friedländer, Skraup, and Doebner–von Miller syntheses, can be conducted under metal-free conditions. rsc.orgrsc.org The Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group, can be effectively catalyzed by Brønsted or Lewis acids. rsc.orgnih.gov Recent advancements have utilized novel catalysts to drive these reactions.
Key metal-free catalytic systems include:
Brønsted Acids: Triflic acid (TfOH) has been used to catalyze the cyclization of N-alkyl anilines with alkenes or alkynes in the presence of oxygen as an oxidant, achieving high yields under solvent-free conditions. tandfonline.com Similarly, trifluoroacetic acid (TFA) has been employed in microwave-assisted protocols. tandfonline.com
Functionalized Heterogeneous Catalysts: To improve reusability and environmental friendliness, solid acid catalysts have been developed. A notable example is graphitic carbon nitride (g-C3N4) functionalized with sulfonic acid groups (-SO3H). nih.gov This material acts as a highly effective and recyclable metal-free heterogeneous catalyst for the Friedländer synthesis, with its high surface acidity significantly accelerating the reaction rate. nih.gov
Organic Dyes and Iodine: In some protocols, organic dyes have been used as catalysts for the synthesis of sulfonylquinolines from quinoline N-oxides and sulfonic acids. rsc.orgrsc.org Molecular iodine, sometimes in conjunction with hydroiodic acid (HI), can also promote the three-component reaction of methyl ketones, anilines, and α-ketoesters to form quinoline derivatives. rsc.org
These metal-free approaches represent a significant step forward in the sustainable synthesis of quinoline and its derivatives, including sulfonic acid analogues.
| Catalyst System | Reaction Type | Key Features |
| Triflic Acid (TfOH) | Cyclization of N-alkyl anilines | Metal-free, solvent-free, uses O2 as oxidant. tandfonline.com |
| Functionalized g-C3N4 | Friedländer Synthesis | Heterogeneous, reusable, high surface acidity. nih.gov |
| Iodine/Hydroiodic Acid | Three-component reaction | Non-metal catalyst, good functional group compatibility. rsc.org |
| Organic Dye | From Quinoline N-oxide | Greener process, operates in ambient air. rsc.orgrsc.org |
Chemical Reactivity and Derivatization of this compound
The chemical reactivity of this compound is dictated by the interplay between the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring and the properties of the sulfonic acid group on the benzene (B151609) ring. The quinoline system consists of a relatively electron-rich benzene ring and an electron-deficient pyridine ring. tutorsglobe.comresearchgate.net This makes the benzene portion susceptible to electrophilic attack while the pyridine ring is more prone to nucleophilic substitution. tutorsglobe.comgcwgandhinagar.com
Oxidation and Reduction Reactions
The quinoline ring system exhibits differential reactivity toward oxidation and reduction. The pyridine ring is generally easier to reduce, while the benzene ring is more resistant. tutorsglobe.com Conversely, both rings are difficult to oxidize. tutorsglobe.com
Reduction: Mild reduction of the quinoline nucleus, for instance with tin and hydrochloric acid, typically results in the selective reduction of the pyridine ring to yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives. uop.edu.pk More vigorous reduction using a platinum catalyst can lead to the saturation of both rings, producing decahydroquinoline. uop.edu.pk For this compound, reduction would be expected to primarily affect the nitrogen-containing ring.
Oxidation: The oxidation of quinoline is challenging. However, oxidation of the side chains or other functional groups on the ring is possible. For instance, 2-methylthis compound can be oxidized by agents like potassium permanganate (B83412) to form other this compound derivatives. The reaction of quinoline itself with peroxycarboxylic acids leads to the formation of quinoline N-oxide. gcwgandhinagar.com
Electrophilic Substitution Reactions
Electrophilic substitution on the unsubstituted quinoline ring occurs preferentially at the C-5 and C-8 positions of the benzene ring under vigorous conditions. tutorsglobe.comuop.edu.pkscribd.com The formation of this compound itself is a classic example of an electrophilic substitution reaction. The sulfonation of quinoline is highly dependent on temperature. researchgate.netgcwgandhinagar.com
At approximately 90°C, sulfonation with oleum yields primarily the kinetically favored quinoline-8-sulfonic acid. tutorsglobe.com
At higher temperatures (around 300°C), this isomer rearranges to the thermodynamically more stable this compound, which becomes the sole product. tutorsglobe.comresearchgate.netgcwgandhinagar.com
When this compound undergoes further electrophilic substitution, the directing effects of both the quinoline nucleus and the sulfonic acid group must be considered. The sulfonic acid group at C-6 deactivates the ring and directs incoming electrophiles to the positions meta to it (C-5 and C-7). This complements the natural tendency of the quinoline ring to undergo substitution at C-5, making this position a likely site for further reaction.
Synthesis of Halogenosubstituted Quinoline Sulfonic Acid Derivatives
Halogenated quinoline sulfonic acids are important intermediates and target molecules. Their synthesis can be achieved either by direct halogenation of a pre-formed quinoline sulfonic acid or by constructing the quinoline ring from halogenated precursors.
One documented approach involves the synthesis of 6- and 8-halogenosubstituted 3-quinoline-sulfonic acid derivatives. researchgate.net While this pertains to a different isomer, the synthetic strategies are informative. A common method for creating the quinoline core is the Skraup synthesis, which can be adapted for halogenated anilines. For example, reacting a halogen-substituted aniline (B41778) with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent can yield the corresponding halogen-substituted quinoline, which can then be sulfonated. scribd.comgoogle.com
Direct halogenation of this compound is also a viable route, where the regiochemical outcome will be governed by the directing effects discussed previously.
Design and Synthesis of Novel this compound Analogues
This compound serves as a scaffold for the design and synthesis of novel analogues with tailored properties. A primary strategy for creating such analogues involves the chemical modification of the sulfonic acid group, most commonly by converting it into a sulfonamide.
A prominent example is the synthesis of novel quinoline-5-sulfonamides, which provides a template for potential modifications at the 6-position. mdpi.com The general synthetic sequence involves:
Sulfonylation: Reaction of a protected quinoline (e.g., 8-methoxyquinoline) with chlorosulfonic acid to produce the corresponding quinoline-sulfonyl chloride. mdpi.com
Amination: The resulting sulfonyl chloride is then reacted with a variety of primary or secondary amines to yield a library of quinoline-sulfonamide derivatives. mdpi.com
This approach allows for the introduction of diverse functionalities. For instance, using amines that contain an acetylene (B1199291) moiety creates a versatile handle for further modification via "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition, to link the quinoline scaffold to other heterocyclic systems like 1,2,3-triazoles. mdpi.com The design of these novel analogues is often driven by the search for compounds with specific biological activities. researchgate.netresearchgate.net
| Analogue Type | Synthetic Precursor | Key Reaction | Resulting Functional Group |
| Sulfonamides | Quinoline-6-sulfonyl chloride | Reaction with amines | -SO2NRR' mdpi.com |
| Acetylenic Sulfonamides | Quinoline-6-sulfonyl chloride | Reaction with acetylenic amines | Sulfonamide with alkyne group mdpi.com |
| Triazole Hybrids | Acetylenic Sulfonamides | Azide-Alkyne Cycloaddition | Sulfonamide linked to a 1,2,3-triazole ring mdpi.com |
Advanced Characterization and Spectroscopic Analysis
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the primary tool for elucidating the structure of organic molecules like quinoline-6-sulfonic acid. nih.govresearchgate.net By analyzing the interaction of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provide complementary information that, when combined, offers a complete structural picture. nih.govresearchgate.netambeed.com
NMR spectroscopy is one of the most powerful techniques for determining the carbon-hydrogen framework of an organic molecule. nih.govresearchgate.netambeed.com It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. researchgate.net
¹H NMR spectroscopy of this compound reveals signals corresponding to the seven protons attached to the aromatic quinoline (B57606) ring system. The precise chemical shifts (δ) of these protons are influenced by their position relative to the nitrogen atom and the strongly electron-withdrawing sulfonic acid group. The protons on the benzene (B151609) ring portion, particularly those ortho and para to the sulfonic acid group (H-5 and H-7), are expected to be shifted downfield compared to unsubstituted quinoline. The protons on the pyridine (B92270) ring also exhibit distinct chemical shifts. While specific experimental data for this compound is not widely published, expected chemical shift ranges can be inferred from data on related quinoline derivatives. nih.govresearchgate.net
Table 1: Expected ¹H NMR Chemical Shift Ranges for Aromatic Protons of this compound
| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.9 - 9.1 | Doublet of doublets (dd) |
| H-3 | 7.4 - 7.6 | Doublet of doublets (dd) |
| H-4 | 8.1 - 8.3 | Doublet of doublets (dd) |
| H-5 | 8.0 - 8.2 | Doublet (d) |
| H-7 | 8.2 - 8.4 | Doublet of doublets (dd) |
| H-8 | 8.8 - 9.0 | Doublet (d) |
Note: Data are estimated based on known substituent effects on the quinoline ring system. The proton at position 6 is substituted by the sulfonic acid group.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected for the nine carbon atoms of the quinoline ring, as the plane of symmetry is removed by the substituent at the 6-position. The carbon atom directly attached to the sulfonic acid group (C-6) is expected to show a significant downfield chemical shift due to the deshielding effect of the sulfonyl group. Other carbons, such as C-5 and C-7, will also be influenced. nih.gov
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Position | Expected Chemical Shift (δ, ppm) |
| C-2 | ~150 |
| C-3 | ~122 |
| C-4 | ~136 |
| C-4a | ~148 |
| C-5 | ~128 |
| C-6 | ~140 |
| C-7 | ~125 |
| C-8 | ~130 |
| C-8a | ~130 |
Note: Data are estimated based on known substituent effects and data from similar quinoline derivatives. researchgate.net The carbon attached to the sulfonic acid group (C-6) is significantly deshielded.
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.govresearchgate.net These methods are particularly effective for identifying the sulfonic acid group in this compound.
The sulfonic acid (-SO₃H) group has several characteristic vibrational modes that produce strong, identifiable bands in the IR and Raman spectra. The most prominent are the asymmetric and symmetric stretching vibrations of the S=O bonds. researchgate.netnih.gov Raman spectroscopy is particularly sensitive to the S-H vibrations, which can confirm the presence of the thiol group before oxidation to sulfonic acid. mdpi.com The appearance of strong bands associated with SO₃⁻ confirms the successful sulfonation. mdpi.com
Table 3: Characteristic Vibrational Frequencies for the Sulfonic Acid Group
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| Asymmetric SO₂ Stretch | 1340 - 1350 | IR, Raman |
| Symmetric SO₂ Stretch | 1150 - 1180 | IR, Raman |
| S-O Stretch | 1030 - 1080 | IR, Raman |
| O-H Stretch (broad) | 2800 - 3200 | IR |
Source: Data compiled from spectroscopic studies of various sulfonic acid-containing compounds. researchgate.netmdpi.com
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern. nih.govambeed.com For this compound (C₉H₇NO₃S), the calculated molecular weight is approximately 209.22 g/mol . nih.govlookchem.com The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.
A characteristic fragmentation pathway for aromatic sulfonic acids involves the loss of the sulfonic acid moiety. researchgate.net Key fragmentation patterns observed in the mass spectrum would likely include the loss of sulfur trioxide (SO₃, 80 Da) or sulfur dioxide (SO₂, 64 Da), leading to significant fragment ions.
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| Fragment | Description | Expected m/z |
| [C₉H₇NO₃S]⁺ | Molecular Ion | ~209 |
| [C₉H₇N]⁺ | Loss of SO₃ | ~129 |
| [C₉H₇NO]⁺ | Loss of SO₂ | ~145 |
Note: Fragmentation analysis is based on typical behavior of aromatic sulfonic acids. researchgate.net The m/z values are for the most abundant isotopes.
Proton NMR (¹H NMR) for Aromatic Protons
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy is an analytical technique used to measure the absorption of ultraviolet and visible light by a compound. For quinoline derivatives, this analysis provides insights into their electronic transitions. The UV-visible absorption spectrum of an aqueous solution of Quinoline Yellow, a substance derived from the sulfonation of 2-(2-quinolyl)-1,3-indandione, exhibits a maximum absorption wavelength (λmax) at approximately 414 nm. fao.org This absorption is characteristic of the extended π-electron system present in the quinoline ring structure. Other related compounds, such as 8-Hydroxy-7-iodo-5-quinolinesulfonic acid, are also well-suited for characterization using UV/Vis spectroscopy. sigmaaldrich.com The specific λmax and molar absorptivity are dependent on the precise substitution pattern and the solvent used.
Computational Chemistry and Theoretical Studies
Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules like this compound, complementing experimental data.
Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. scirp.org It is widely applied to quinoline derivatives to calculate molecular geometry, vibrational frequencies, and electronic properties. scirp.orguantwerpen.bebohrium.com Calculations are typically performed using specific combinations of exchange-correlation functionals, such as B3LYP, and basis sets like 6-311G(d) or 6-311++G(d,p). scirp.orguantwerpen.be These theoretical models allow for the prediction of various molecular properties in either a gaseous phase or in solution, often using a solvation model like the Polarized Continuum Model (PCM). scirp.org
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry. scirp.org This process yields precise information on bond lengths, bond angles, and dihedral angles. For instance, in studies of the closely related 8-hydroxy quinoline-5-sulfonic acid, DFT calculations have been used to predict key structural parameters. The calculated S=O bond lengths are approximately 1.46 Å, and the C-S bond length is around 1.78 Å. sci-hub.se The bond angles around the sulfur atom in the sulfonate group, such as the O-S-O angle, are calculated to be in the range of 112-122°. sci-hub.se These theoretical parameters generally show good agreement with experimental data from X-ray crystallography where available, validating the chosen level of theory. sci-hub.se
| Parameter | Bond | Typical Calculated Value (Å) | Reference Compound |
| Bond Length | C-S | 1.7842 | 8-hydroxy quinoline-5-sulfonic acid |
| Bond Length | S=O | 1.4482 - 1.4571 | 8-hydroxy quinoline-5-sulfonic acid |
| Bond Length | C-N (pyridine ring) | 1.31 - 1.38 | 8-hydroxy quinoline-5-sulfonic acid cocrystal |
| Bond Length | C-C (aromatic) | 1.37 - 1.42 | 8-hydroxy quinoline-5-sulfonic acid cocrystal |
Note: Data is based on DFT calculations for the closely related compound 8-hydroxy quinoline-5-sulfonic acid and its cocrystal due to the absence of specific published data for this compound. sci-hub.se
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. sci-hub.senumberanalytics.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. sci-hub.seresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.net A large energy gap implies high stability and low chemical reactivity, as more energy is required for electron excitation. sci-hub.seresearchgate.net Conversely, a small energy gap is associated with higher reactivity and polarizability. sci-hub.sersc.org DFT calculations are routinely used to compute the energies of these orbitals. niscpr.res.in For various quinoline derivatives, the calculated HOMO-LUMO gaps typically fall in the range of 3.7 to 4.8 eV. uantwerpen.be
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Quinoline (pristine) | -6.585 | -1.775 | 4.81 |
| 8-hydroxy-2-methyl quinoline | -5.986 | -1.716 | 4.27 |
| 5,7-dichloro-8-hydroxy-2-methyl quinoline | -6.530 | -2.450 | 4.08 |
| Quinoline-carbazole derivative (Q4) | -5.546 | -1.768 | 3.778 |
| Quinoline-carbazole derivative (Q5) | -5.540 | -1.765 | 3.775 |
Note: The table presents representative data for pristine quinoline and several of its derivatives to illustrate typical FMO energy values in this class of compounds, as reported in DFT studies. uantwerpen.bemdpi.com
Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) are valuable quantum molecular descriptors for predicting chemical reactivity.
The MEP surface maps the electrostatic potential onto the electron density surface of a molecule, providing a visual guide to its charge distribution. tandfonline.com It helps identify regions prone to electrophilic and nucleophilic attack. uantwerpen.be Negative potential regions (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and indicate sites for nucleophilic attack. uantwerpen.betandfonline.com In quinoline derivatives, negative potentials are generally located over the nitrogen atom and any oxygen atoms (as in the sulfonate group), whereas positive potentials are found around hydrogen atoms. uantwerpen.besci-hub.se
The ALIE surface indicates the energy required to remove an electron from any point on the molecule's surface. uantwerpen.bechemrxiv.org Sites with the lowest ALIE values are the most susceptible to electrophilic attack, as they represent the regions from which an electron can be most easily removed. uantwerpen.be ALIE analysis provides a more detailed view of reactivity compared to MEP alone and is used to pinpoint the most reactive sites on a molecule. uantwerpen.be
Non-Linear Optical (NLO) materials have applications in modern photonic and optoelectronic technologies. mdpi.com Organic molecules with extensive π-conjugated systems and charge-transfer characteristics, such as certain quinoline derivatives, are investigated for their NLO properties. mdpi.com DFT calculations are a key tool for predicting the NLO response of a molecule by calculating its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). mdpi.comnih.gov A large hyperpolarizability value (β) is indicative of a strong NLO response. Studies on D–π–A (Donor–π bridge–Acceptor) configured quinoline compounds show that strategic placement of electron-donating and electron-accepting groups can significantly enhance the NLO properties. mdpi.com A smaller HOMO-LUMO gap often correlates with a larger hyperpolarizability and thus a more significant NLO effect. rsc.orgmdpi.com
| Compound | Dipole Moment (μ) (Debye) | Polarizability <α> (esu) | Hyperpolarizability (β) (esu) |
| Reference Quinoline-Carbazole (Q3) | 2.15 | 3.79 x 10⁻²³ | 1.95 x 10⁻³⁰ |
| Designed Derivative (Q3D1) | 6.75 | 5.58 x 10⁻²³ | 1.13 x 10⁻²⁸ |
| Reference Quinoline-Carbazole (Q4) | 2.21 | 3.78 x 10⁻²³ | 2.05 x 10⁻³⁰ |
| Designed Derivative (Q4D1) | 6.88 | 5.57 x 10⁻²³ | 1.17 x 10⁻²⁸ |
Note: The table shows calculated NLO properties for reference quinoline-carbazole compounds and their theoretically designed derivatives to demonstrate the impact of molecular engineering on NLO response. mdpi.com esu stands for electrostatic units.
Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) Surfaces
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful tool for investigating the behavior and interactions of quinoline derivatives in various environments. These simulations model the dynamic evolution of interactions, for instance, between an inhibitor and a metal surface. In studies of quinoline derivatives, MD simulations are often performed using force fields like FF18SB or OPLS (Optimized Potentials for Liquid Simulations). arabjchem.orgacs.org
The primary goal of these simulations is often to analyze conformational stability, residue flexibility, compactness, and binding free energy of complexes involving quinoline structures. nih.govtandfonline.com Key parameters derived from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of superimposed protein-ligand complexes, indicating the stability of the complex over time. nih.govtandfonline.com
Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual residues within a protein when complexed with a ligand. nih.govtandfonline.com
Interaction Energies: These are calculated to understand the forces driving the interaction, often broken down into van der Waals and electrostatic components. arabjchem.org For example, simulations have shown that modifications to the quinoline structure can lead to more pronounced interactions with water molecules. arabjchem.org
Radial Distribution Functions (RDFs): Used to understand the local structure and arrangement of solvent molecules around the solute, providing insight into solvation shells. arabjchem.org
Solvent Accessible Surface Area (SASA): This parameter helps in understanding the exposure of the molecule to the solvent, which is crucial for predicting its interactions. nih.govtandfonline.com
For instance, MD simulations performed on quinoline derivatives as potential enzyme inhibitors have been used to validate docking results by confirming the stability of ligand-protein complexes and identifying key intermolecular hydrogen bonds. nih.govtandfonline.com
Semi-empirical Quantum Chemical Computations
Semi-empirical quantum chemical methods offer a computationally less demanding alternative to ab initio methods for studying the electronic and structural properties of molecules like quinoline derivatives. rsc.orgscielo.br Methods such as PM3, PM6, AM1, and RM1 are frequently used. scielo.bracs.org These models are part of a class of methods based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation. acs.org
These computational techniques are applied to calculate various molecular properties:
Heats of Formation: To assess the thermodynamic stability of the molecule. rsc.org
Molecular Geometry: Optimization of bond lengths, bond angles, and dihedral angles. acs.orgijpras.com
Electronic Properties: Calculation of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding the molecule's reactivity and electron-donating or -accepting capabilities. scirp.org The energy of LUMO indicates the ability of the molecule to accept electrons.
Dipole Moments: To understand the charge distribution within the molecule. scielo.br
While not as precise as higher-level theories like Density Functional Theory (DFT), semi-empirical methods provide valuable comparative information and are particularly useful for large systems where more rigorous calculations are computationally prohibitive. rsc.orgscielo.br For example, the PM6 method has been used to study the electronic properties of 8-hydroxyquinoline (B1678124) aluminum complexes on graphite (B72142) surfaces, revealing that the complexes are stable and provide suitable LUMOs for storing electrons. rsc.org
Solvation Effects Modeling
Understanding how a solvent influences the properties and reactivity of a molecule is critical. Solvation effects for quinoline derivatives are often studied using implicit solvent models, where the solvent is treated as a continuous medium. nih.govq-chem.com The Polarizable Continuum Model (PCM) is a widely used approach for this purpose. researchgate.netunesp.brnumberanalytics.com
The core principle of these models, also known as self-consistent reaction field (SCRF) models, is that the continuum solvent creates a reaction field that interacts with the solute's electron density. q-chem.com This interaction must be calculated self-consistently as the solute's wavefunction is converged. q-chem.com
Key applications of solvation modeling for quinoline derivatives include:
Simulating UV-Vis Spectra: The PCM model can be used to simulate the effects of different solvents on the electronic absorption spectra, helping to explain solvatochromic shifts (changes in absorption wavelength with solvent polarity). unesp.br
Modeling Reaction Pathways: Solvation models are essential for accurately predicting reaction barriers and pathways in solution. nih.gov The polarity of the solvent can modulate the regioselectivity of reactions involving quinoline derivatives.
Predicting Solubility: While implicit models provide insight, understanding solubility can also involve experimental studies across a range of pure solvents to determine how solute-solvent and solvent-solvent interactions affect solubility.
For example, studies on quinoline derivatives have shown that the solvent can alter the maximum absorption wavelength, and this effect is not solely dependent on the solvent's dielectric constant but also on other factors like viscosity and specific solute-solvent interactions. unesp.br
Coordination Chemistry and Metal Complexation
Quinoline-6-sulfonic Acid as a Ligand in Metal Coordination
This compound and its derivatives are recognized for their ability to coordinate with a variety of metal ions. The nitrogen atom in the quinoline (B57606) ring and the oxygen atoms of the sulfonic acid group provide multiple coordination sites, enabling the formation of chelate rings with metal ions, which enhances the stability of the resulting complexes. vpscience.org The specific geometry and electronic properties of the quinoline ring system, combined with the solubility imparted by the sulfonic acid group, make it a valuable ligand in coordination chemistry. acs.org
The coordination can occur through the nitrogen atom of the quinoline ring and an oxygen atom from the sulfonate group, forming a stable five- or six-membered chelate ring, depending on the metal ion and the specific derivative of the quinoline sulfonic acid. vpscience.org For instance, derivatives like 8-hydroxyquinoline-5-sulfonic acid act as bidentate or tridentate ligands, coordinating through the phenolic oxygen, the quinoline nitrogen, and sometimes an additional donor atom. core.ac.uktandfonline.comtandfonline.com This chelating ability is fundamental to its role in forming stable structures with metal ions. scispace.com
Recent research has explored the use of quinoline sulfonic acid in constructing metal-organic frameworks (MOFs). A study on a cerium-based MOF using quinoline sulfonic acid as a ligand highlighted the chelating coordination of nitrogen and oxygen atoms, which contributes to the excellent chemical stability of the framework. acs.org The interaction between the ligand and the metal can also induce ligand-to-metal charge transfer, influencing the electronic and photophysical properties of the complex. acs.org
Formation of Stable Metal Complexes
The formation of stable metal complexes is a key feature of this compound and its analogues. The stability of these complexes is quantified by their formation constants (or stability constants), which provide a measure of the equilibrium between the free metal ion and the complex. wordpress.com The stability is influenced by several factors, including the nature of the metal ion (charge and size), the properties of the ligand, and the reaction conditions such as pH. vpscience.org
The chelate effect plays a crucial role in the high stability of these complexes. vpscience.org When a ligand like a quinoline sulfonic acid derivative binds to a metal ion through two or more donor atoms, the resulting ring structure is thermodynamically more stable than a complex formed with monodentate ligands. vpscience.org
| Metal Ion | log K₁ | log K₂ | log K₃ | Reference |
|---|---|---|---|---|
| In(III) | 11.63 | 10.15 | 8.30 | core.ac.uk |
| Fe(III) | 13.5 | 11.9 | 9.8 | acs.org |
| Cu(II) | 11.8 | 10.5 | - | acs.org |
| Zn(II) | 9.5 | 8.5 | - | acs.org |
| Cd(II) | 8.4 | 7.1 | - | uci.edu |
| Mg(II) | 6.4 | 5.4 | - | uci.edu |
This table is interactive. Click on the headers to sort the data.
The data indicates that trivalent metal ions like In(III) and Fe(III) generally form more stable complexes compared to divalent metal ions, which is consistent with the general principles of coordination chemistry where higher charge density on the metal ion leads to stronger electrostatic attraction with the ligand. vpscience.org
Applications in Analytical Metal Ion Detection and Separation
The ability of this compound and its derivatives to form stable and often colored or fluorescent complexes with metal ions makes them highly useful in analytical chemistry for the detection and separation of metal ions. researchgate.net
One of the primary analytical applications is in spectrophotometric and fluorometric analysis. scispace.comuci.edu The formation of a metal complex with a quinoline sulfonic acid derivative can lead to a significant change in the UV-visible absorption spectrum or induce fluorescence, allowing for the quantitative determination of the metal ion concentration. scispace.comuci.edu For instance, 8-hydroxyquinoline-5-sulfonic acid forms intensely fluorescent chelates with numerous metal ions, including cadmium, zinc, and magnesium, enabling their detection at sub-picomole levels. uci.edu The fluorescence intensity is often dependent on the pH of the solution. uci.edu
The differential stability of the complexes formed allows for selective detection. By controlling the pH and using masking agents, it is possible to detect a specific metal ion in the presence of others. Furthermore, the quenching of fluorescence of certain metal-HQS chelates by other metal ions, such as the effective quenching by Fe(III), can also be exploited for analytical purposes. uci.edu
In addition to detection, these ligands are employed in separation techniques. scispace.com The enhanced aqueous solubility provided by the sulfonic acid group makes these ligands suitable for use in aqueous-based separation methods like ion chromatography. uci.edu They can be used as part of the eluent or in a post-column reactor to form complexes with the separated metal ions, which are then detected. uci.edu The ability to form stable complexes also facilitates the extraction of metal ions from aqueous solutions into an organic phase in solvent extraction procedures. scispace.com
Catalytic Applications in Organic Synthesis
Quinoline-6-sulfonic Acid Derivatives as Brønsted Acid Catalysts
Derivatives of this compound are recognized as potent Brønsted acid catalysts. The sulfonic acid group acts as a proton donor, activating substrates and facilitating key bond-forming steps in organic reactions. tandfonline.comnih.gov This catalytic activity is central to their application in synthesizing complex heterocyclic structures.
The effectiveness of sulfonic acid-functionalized catalysts is well-documented in the Friedländer synthesis of quinolines. arabjchem.orgnih.gov In these reactions, the Brønsted acid catalyst protonates a carbonyl group, which activates it for nucleophilic attack, leading to a condensation reaction followed by cyclodehydration to form the quinoline (B57606) ring. arabjchem.orgtandfonline.com Research has explored various forms of sulfonic acid catalysts, including those immobilized on polymers, silica (B1680970), and as part of ionic liquid structures, to enhance reaction rates and selectivity. arabjchem.orgnih.govscielo.br For instance, 4-imidazol-1-yl-butane-1-sulfonic acid has been shown to function as a dual solvent-catalyst system, highlighting the versatility of the sulfonic acid group in designing reaction media. tandfonline.com The strong acidity combined with the structural features of the quinoline backbone allows these derivatives to effectively catalyze reactions under mild conditions. nih.gov
Role in Green Chemistry Methodologies
The application of this compound and its derivatives aligns closely with the principles of green chemistry, which prioritize the development of sustainable and environmentally friendly chemical processes. acs.orgnih.gov Key contributions in this area include the design of recyclable catalytic systems and the use of water as a reaction medium. acs.orgnih.gov
A major focus of green chemistry is the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste and cost. nih.govmdpi.com this compound can be immobilized on various solid supports, such as silica, polymers, or magnetic nanoparticles, to create robust and recyclable heterogeneous catalysts. nih.govresearchgate.netresearchgate.netrsc.org
Sulfonic acid groups have been successfully anchored to supports like nanoporous silica (SBA-15), polyethylene (B3416737) glycol (PEG), and titanium dioxide-coated magnetic nanoparticles. researchgate.netrsc.orgtandfonline.comsid.ir These supported catalysts demonstrate high efficiency and can be recovered through simple filtration or by using an external magnetic field. researchgate.netrsc.orgsid.ir Research shows that these catalysts often maintain their activity over several reaction cycles. For example, a silica-bonded S-sulfonic acid catalyst was reused for over twelve cycles without a noticeable loss of reactivity. mdpi.com Similarly, a PEG-supported sulfonic acid used in quinoline synthesis was recovered and reused for four runs with only a minor decrease in product yield. tandfonline.com
| Catalyst System | Reaction Type | Number of Reuse Cycles | Observed Efficiency | Reference |
|---|---|---|---|---|
| Nano-Fe₃O₄@nano-cellulose/Sb(V) | Pyrimido[4,5-b]quinolone Synthesis | 5 | High reusability with easy magnetic separation. | sharif.edu |
| Sulfamic Acid (SA) | Quinoline-4-carboxylic Acid Synthesis | 4 | No significant drop in catalytic activity. | walshmedicalmedia.com |
| PEG-supported Sulfonic Acid | Friedländer Quinoline Synthesis | 4 | Yields of 95%, 92%, 90%, and 88% over four runs. | tandfonline.com |
| SO₃H-functionalized Ionic Liquid | Friedländer Quinoline Synthesis | 5 | Recycled without much loss of activity. | nih.gov |
| Silica-based Sulfonic Acid (MCM-41-SO₃H) | Friedländer Annulation | Several | No considerable loss in activity reported. | nih.govresearchgate.net |
| γ-Fe₂O₃@Zn-LDH-EAE-SO₃H | Chromeno[4,3-b]quinoline Synthesis | 10 | Successful activity reported over ten runs. | researchgate.net |
| Silica Bonded S-Sulfonic Acid (SBSSA) | Quinoxaline Synthesis | 12+ | No noticeable loss of reactivity. | mdpi.com |
Performing organic reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. acs.orgwalshmedicalmedia.com Sulfonic acid-functionalized catalysts, including derivatives of this compound, have been designed to be water-tolerant, enabling efficient catalysis in aqueous media. acs.orgnih.gov The sulfonic acid group often enhances the catalyst's solubility and stability in water. nih.govmdpi.com
SO₃H-functionalized ionic liquids have been successfully used as water-tolerant acidic catalysts for the one-pot synthesis of quinolines, achieving high yields of 85-98%. acs.orgnih.govresearchgate.net In these systems, the product can often be separated by simple filtration, while the water-soluble catalyst remains in the aqueous phase for recycling. acs.orgnih.gov This approach combines the advantages of both homogeneous catalysis (high activity) and heterogeneous catalysis (ease of separation). nih.gov The development of catalysts like sulfamic acid, which are effective in water for synthesizing quinoline-4-carboxylic acid derivatives, further underscores the potential for green synthetic routes. walshmedicalmedia.com
Recyclable Catalytic Systems
Optimization of Catalytic Efficiency and Reusability
To maximize the practical utility of this compound-based catalysts, researchers focus on optimizing reaction conditions to enhance efficiency and reusability. Key parameters that are typically adjusted include catalyst loading, reaction temperature, time, and the choice of solvent (or lack thereof for solvent-free conditions). nih.gov
Studies on various sulfonic acid catalysts for quinoline synthesis show that optimal conditions can lead to high yields in shorter reaction times. nih.govsid.ir For example, in the synthesis of quinolines using a P₂O₅/SiO₂ catalyst, the best results were obtained with a specific catalyst amount (0.4 g) at 80 °C under solvent-free conditions. Research on a g-C₃N₄-supported sulfonic acid catalyst identified that a 10 wt% catalyst loading at 100 °C for 4 hours under solvent-free conditions maximized the product yield. nih.gov Similarly, the synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives was optimized to proceed with high yield at 90 °C in a 1:1 mixture of ethanol (B145695) and water. sid.ir The ability to achieve high efficiency under mild or solvent-free conditions is a significant advantage of these catalytic systems. researchgate.net
| Catalyst | Reaction | Variable Optimized | Optimal Condition | Result (Yield %) | Reference |
|---|---|---|---|---|---|
| g-C₃N₄-(CH₂)₃-SO₃H | Friedländer Synthesis | Temperature | 100 °C | ~95% | nih.gov |
| g-C₃N₄-(CH₂)₃-SO₃H | Friedländer Synthesis | Catalyst Loading | 10 wt% | ~95% | nih.gov |
| g-C₃N₄-(CH₂)₃-SO₃H | Friedländer Synthesis | Time | 4 hours | ~95% | nih.gov |
| SBA-15-Pr-SO₃H | Tetrahydropyrimido[4,5-b]quinoline Synthesis | Solvent & Temperature | EtOH:H₂O (1:1), 90 °C | 94% | sid.ir |
| P₂O₅/SiO₂ | Friedländer Annulation | Temperature & Catalyst Amount | 80 °C, 0.4 g | 95% | |
| PEG-supported Sulfonic Acid | Friedländer Condensation | Catalyst Loading | 10 mol% | 95% | tandfonline.com |
Electrochemical Investigations of Quinoline 6 Sulfonic Acid and Its Derivatives
Voltammetric Studies of Electrochemical Oxidation
Voltammetric techniques, particularly cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are primary tools for investigating the oxidative behavior of quinoline (B57606) derivatives. Studies on compounds like 6-hydroxyquinoline (B46185) (6HQ) and 6-aminoquinoline (B144246) (6-QNH2) provide significant insights into the electrochemical characteristics of the quinoline scaffold.
The electrochemical oxidation of 6-hydroxyquinoline on a glassy carbon paste electrode has been shown to be a two-electron, irreversible process controlled by the diffusion of the electroactive species. researchgate.net This behavior is observed across a wide pH range (2–12) in Britton-Robinson buffer/methanol solutions. researchgate.net Similarly, the electrochemical behavior of 4-({4-[(7-Chloroquinolin-4-yl)amino]phenyl}diazenyl)naphthalen-1-ol (CQAPDN), a complex quinoline derivative, was studied using cyclic voltammetry at a glassy carbon electrode modified with poly(1,5-diaminonaphthalene). jksus.org
The table below summarizes key voltammetric data for the oxidation of selected quinoline derivatives, highlighting the techniques used and the observed electrochemical characteristics.
| Compound | Technique | Electrode | Key Findings | Reference |
| 6-Hydroxyquinoline (6HQ) | Cyclic Voltammetry (CV) | Glassy Carbon Paste Electrode (GCPE) | Exhibits a two-electron, irreversible oxidation peak controlled by diffusion. | researchgate.net |
| 6-Aminoquinoline (6-QNH2) | CV, DPV | Glassy Carbon Paste Electrode (GCPE) | Undergoes oxidation leading to the formation of dimers and polymers on the electrode surface. | researchgate.net |
| CQAPDN | Cyclic Voltammetry (CV) | Poly(1,5-diaminonaphthalene) modified Glassy Carbon Electrode | Shows electrocatalytic activity towards the determination of the compound. | jksus.org |
| Quinoline | Cyclic Voltammetry (CV) | Glassy Carbon Electrode | Reduction occurs via a reversible electron transfer followed by an irreversible chemical reaction. | researchgate.net |
Electrochemical Oxidation Mechanisms
The electrochemical oxidation of quinoline derivatives can proceed through different mechanistic pathways, primarily involving single-electron or two-electron transfers. These initial steps dictate the nature of the intermediates formed and the final products of the reaction.
In many cases, the initial step in the electrochemical oxidation is a single-electron transfer (SET) from the quinoline derivative to the electrode. This process generates highly reactive radical cations. For 6-hydroxyquinoline, a single-electron oxidation leads to the formation of free radical species. researchgate.net These radicals can then undergo further reactions, most commonly dimerization. researchgate.net Computational studies on 6-aminoquinoline suggest that at lower electrode potentials, a single-electron oxidation occurs, forming cation radicals ([6-QNH2]•+) in acidic solutions and neutral radicals ([6-QNH]•) in alkaline environments. researchgate.net These radical intermediates are prone to coupling reactions, with theoretical calculations indicating that C5–C5 coupling is the most probable route for dimerization due to the high stability of the resulting dimer dication intermediate. researchgate.net
Single-Electron Transfer Pathways
Computational Electrochemistry and Correlation with Experimental Data
Computational chemistry provides a powerful lens for interpreting experimental electrochemical data and elucidating reaction mechanisms. Quantum chemical calculations, such as semi-empirical methods (AM1) and Density Functional Theory (DFT), are used to model the electronic structure and energetics of reactants, intermediates, and products.
For 6-hydroxyquinoline, semi-empirical AM1 computations of the heats of formation and ionization energy of reaction intermediates were used to support the proposed electrochemical oxidation mechanism. researchgate.net Similarly, a detailed theoretical study of the 6-aminoquinoline oxidation mechanism was conducted using semi-empirical quantum chemical computations. researchgate.net This study calculated the heat of formation, ionization energy, and spin density of intermediates, taking into account pH and solvation effects, to predict the regioselectivity of dimerization reactions following both single- and two-electron transfers. researchgate.net These computational approaches have successfully confirmed that C5–C5 coupling is the most likely dimerization route for the cationic radical of 6-hydroxyquinoline. researchgate.net The correlation between theoretical predictions and experimental voltammetric results strengthens the understanding of the complex oxidation pathways of these quinoline derivatives.
Development of Electrochemical Sensors and Modified Electrodes
The unique electrochemical properties of quinoline derivatives and related structures have been harnessed to develop sensitive and selective electrochemical sensors. This often involves modifying the surface of a standard electrode (like glassy carbon or carbon paste) to enhance its performance.
Modification of a glassy carbon electrode (GCE) with 4-amino-3-hydroxynaphthalene sulfonic acid was shown to improve the determination of quinoline, achieving a low detection limit of 1.42 × 10⁻² µM. nih.gov Another approach involves coating electrodes with polymers containing sulfonic acid groups, such as Nafion. acs.org These groups can electrostatically bind redox-active cations, pre-concentrating them at the electrode surface and facilitating their electrochemical detection. acs.org
Carbon paste electrodes (CPEs) have also been modified for sensing applications. A sensor for the fluoroquinolone antibiotic ciprofloxacin (B1669076) was fabricated by electropolymerizing murexide (B42330) on a CPE surface. ekb.eg This modification enhanced the electron transfer kinetics, leading to a highly sensitive detection platform. ekb.eg The development of these modified electrodes demonstrates the versatility of quinoline-related chemistry in analytical applications.
The table below presents data from various studies on electrochemical sensors utilizing quinoline derivatives or related modification strategies.
| Analyte | Electrode Modification | Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Quinoline | 4-amino-3-hydroxynaphthalene sulfonic acid/GCE | Voltammetry | Not Specified | 1.42 x 10⁻² µM | nih.gov |
| CQAPDN Dye | Poly(1,5-diaminonaphthalene)/GCE | Cyclic Voltammetry | 0.20 - 1.0 mM | 1.69 µM | jksus.org |
| HIQSA | Sb2O3/TiO2-MWCNTPE | Square Wave Anodic Stripping Voltammetry (SWASV) | 1.0 - 100 µM | 1.2 µM | researchgate.net |
| Ciprofloxacin | Poly-murexide/CPE | Differential Pulse Voltammetry (DPV) | 0.05 - 3.00 µM | 0.0057 µM | ekb.eg |
Research Applications in Materials Science
Utilization in Polymer and Dye Development
Quinoline-6-sulfonic acid and its derivatives are valuable intermediates in the synthesis of various organic compounds, including polymers and dyes. The presence of the sulfonic acid group enhances the solubility of these compounds in aqueous environments, a desirable characteristic for many applications.
In polymer science, the incorporation of sulfonic acid groups into polymer backbones is a well-established method to enhance properties like ionic conductivity. rsc.org This makes this compound a candidate for the development of functionalized polymers. Research has shown that sulfonated aromatic polymers are being explored as alternatives to materials like Nafion for applications such as proton-exchange membranes due to their good chemical and mechanical stability. mdpi.com
The synthesis of quinoline (B57606) derivatives can be achieved through various methods, including the use of polymer-supported sulfonic acids as recyclable catalysts, which offers a more environmentally friendly approach. grafiati.com In the realm of dyes, quinoline derivatives are used in the creation of various colorants. The specific properties of the resulting dyes, such as their fastness and absorption spectra, are influenced by the chemical structure of the quinoline precursor. grafiati.com
| Application Area | Role of this compound | Key Research Findings |
| Polymer Synthesis | Monomer or functionalizing agent | The sulfonic acid group enhances the ionic conductivity of polymers, making them suitable for applications like proton-exchange membranes. |
| Dye Synthesis | Intermediate | Serves as a building block for various dyes, with its structure influencing the final properties of the colorant. grafiati.com |
Enhancement of Ionic Conductivity in Polymers for Proton-Exchange Membranes
A critical application of this compound in materials science lies in its potential to enhance the ionic conductivity of polymers used in proton-exchange membranes (PEMs). PEMs are essential components of proton-exchange membrane fuel cells (PEMFCs), a promising clean energy technology. mdpi.com The efficiency of these cells is largely determined by the performance of the PEM, which must effectively transport protons. mdpi.com
The key to this functionality is the presence of acid groups, such as sulfonic acid, within the polymer structure. mdpi.com The sulfonic acid group in this compound can facilitate the transport of protons, thereby increasing the ionic conductivity of the polymer membrane. The development of PEMs with well-defined microphase-separated structures, consisting of hydrophilic ion-conducting domains and hydrophobic phases, is a key strategy for improving ionic conductivity. mdpi.com
Research into sulfonated aromatic polymers, such as sulfonated poly(ether ether ketone) (SPEEK) and sulfonated polyether sulfone (SPES), has shown promise in creating membranes with high proton conductivity. lidsen.com The degree of sulfonation is a crucial factor that can be adjusted to optimize the ion exchange capacity and, consequently, the proton transport within the membrane. lidsen.com
| Polymer Type | Enhancement Strategy | Resulting Properties |
| Sulfonated Aromatic Polymers | Incorporation of sulfonic acid groups | Increased proton conductivity, crucial for PEMFC performance. mdpi.comlidsen.com |
| Multiblock Copolymers | Creation of microphase-separated morphology | Enhanced ion mobility and concentration, leading to higher ionic conductivity. mdpi.com |
Optical and Sensing Properties of Quinoline Derivatives
Quinoline derivatives, including those synthesized from this compound, exhibit interesting optical and sensing properties that make them valuable in various technological applications. uantwerpen.be The extensive delocalization of the electron cloud in the quinoline structure can give rise to unique optical phenomena, making them suitable for use in optoelectronics and laser technologies. researchgate.net
Furthermore, quinoline derivatives have been successfully employed as sensors in electrochemistry and for the detection of specific ions. uantwerpen.be For instance, certain rhodamine-quinoline based molecular switches have demonstrated high selectivity for Al³⁺ and F⁻ ions. uantwerpen.be The fluorescence properties of quinoline derivatives are particularly noteworthy. For example, some quinoline-based thiazole (B1198619) derivatives show a fluorescence quenching effect in the presence of Fe³⁺, Fe²⁺, and Cu²⁺ ions, allowing for their selective detection. acs.org The sensing mechanism often involves the formation of a complex between the quinoline derivative and the target ion, leading to a measurable change in the optical signal. acs.org
| Property | Application | Mechanism |
| Optical Properties | Optoelectronics, Lasers | Extensive electron delocalization within the quinoline structure. researchgate.net |
| Sensing Properties | Ion Detection (e.g., Al³⁺, Fe³⁺, Cu²⁺) | Complex formation with target ions leading to changes in fluorescence or other optical signals. uantwerpen.beacs.org |
Analytical Separations and Purification Methodologies
Counter-Current Chromatography (CCC) for Isomer Separation
Counter-current chromatography is a form of liquid-liquid partition chromatography that operates without a solid support matrix, making it ideal for separating polar and labile compounds that might irreversibly adsorb to solid stationary phases. aocs.org It is particularly powerful for the preparative-scale separation of closely related isomers of sulfonated quinoline (B57606) compounds.
A specialized and highly effective mode of CCC for separating acidic or basic compounds is pH-zone-refining CCC. nih.gov This technique relies on creating a pH gradient within the CCC column. An acidic retainer is added to the stationary phase, and a basic eluter is added to the mobile phase (or vice versa for basic analytes). nih.gov This setup causes analytes to focus into sharp, rectangular peaks according to their pKa values and partition coefficients, allowing for the separation of large quantities of material with high resolution. researchgate.net
This method has been successfully applied to separate the positional isomers of sulfonated 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione, which are the main components of the color additive D&C Yellow No. 10 (Quinoline Yellow). researchgate.net For these highly polar sulfonic acids, strong acids like sulfuric acid or hydrochloric acid are used as retainers in the organic stationary phase. nih.gov
A significant challenge in the CCC separation of highly hydrophilic compounds like polysulfonated quinolines is their poor partitioning into the organic stationary phase. nih.govnih.gov To overcome this, an affinity-ligand approach is used in conjunction with pH-zone-refining CCC. A hydrophobic counter-ion, or "ligand," is added to the organic stationary phase. nih.gov This ligand forms an ion pair or an ion-exchange complex with the sulfonated analyte, increasing its hydrophobicity and facilitating its partitioning into the organic phase. nih.govnih.gov
Common ligands used for separating sulfonated quinoline dyes include:
Ion-exchange reagents: Dodecylamine (B51217) (a basic amine) is frequently used. researchgate.netnih.gov
Ion-pairing reagents: Tetrabutylammonium hydroxide (B78521) is used to separate components that may co-elute with ion-exchange reagents. nih.gov
By using these affinity-ligand pH-zone-refining CCC methods, researchers have successfully isolated gram-scale quantities of di- and trisulfonated isomers of Quinoline Yellow components with purities exceeding 98-99%. nih.gov
Table 2: Typical System for Affinity-Ligand pH-Zone-Refining CCC of Sulfonated Quinoline Derivatives
| Component | Example | Role | Source(s) |
|---|---|---|---|
| Solvent System | isoamyl alcohol-methyl tert.-butyl ether-acetonitrile-water (e.g., 3:5:1:7 v/v) | Forms the two immiscible liquid phases | nih.govresearchgate.net |
| Stationary Phase | Upper organic phase | Retains analytes based on partitioning | nih.gov |
| Mobile Phase | Lower aqueous phase | Elutes analytes through the column | nih.gov |
| Retainer Acid | Sulfuric acid, Hydrochloric acid, or Trifluoroacetic acid | Added to stationary phase to retain acidic analytes | nih.gov |
| Affinity Ligand | Dodecylamine or Tetrabutylammonium hydroxide | Added to stationary phase to enhance partitioning of polar analytes | nih.gov |
pH-Zone-Refining CCC
Solvent Compatibility and Stability for Analytical Studies
The sulfonic acid group renders quinoline-6-sulfonic acid highly soluble in water and other polar solvents. Its stability and compatibility with various solvents are key considerations for analytical studies.
Aqueous Solubility: The compound is readily soluble in aqueous solutions. For purification, differences in solubility between isomers can be exploited. For instance, after sulfonation of quinoline, the reaction mixture is often poured into water, causing the less soluble quinoline-8-sulfonic acid to crystallize, while the more soluble quinoline-5- and quinoline-6-sulfonic acids remain in the aqueous filtrate. google.com
Organic Solvent Systems: In chromatographic applications, its solubility in the mobile phase is critical. RP-HPLC methods use mixtures of water with polar organic solvents like acetonitrile (B52724) and methanol, demonstrating the compound's stability and compatibility with these systems. sielc.comchromatographyonline.com For CCC, more complex solvent systems are required to achieve suitable partitioning, such as those containing isoamyl alcohol, methyl tert-butyl ether, acetonitrile, and water. nih.gov The addition of ligands like dodecylamine is necessary to improve solubility in the organic phase for these separations. nih.govnih.gov
Extraction and Precipitation: Its precipitation from a reaction mass can be induced by adding sulfuric acid-stable ketones, which highlights its insolubility in certain organic solvents when in the presence of strong acid. google.com Conversely, extraction from nonpolar media like oil into aqueous solutions of acidic ionic liquids has also been demonstrated for the parent quinoline compound, suggesting that the sulfonic acid derivative would have even greater affinity for such aqueous phases. mdpi.com
Extraction and Removal in Environmental Analytical Chemistry
Quinoline and its derivatives are recognized as environmental contaminants, often associated with industrial sites such as those for coal processing, oil shale refining, and wood treatment. ipb.pt Due to the sulfonic acid group, this compound is highly soluble in water, which increases its potential for mobility in the environment and contamination of water resources.
The removal of quinoline from industrial wastewater is a significant challenge. Adsorption is a widely employed and effective method for this purpose. ipb.ptmdpi.com Various materials have been investigated as adsorbents, including coke powder, activated carbon, and biochars. mdpi.comipb.pt The effectiveness of adsorption can be influenced by several factors, including the presence of other ions in the wastewater. For example, the presence of inorganic ions like K⁺ and Ca²⁺ has been shown to enhance the adsorption capacity of coke powder for quinoline, increasing removal efficiency from approximately 85% to over 92%. mdpi.com
Table 3: Adsorption Efficiency of Quinoline on Coke Powder mdpi.com
| Condition | Adsorption Capacity (mg/g) | Removal Efficiency (%) |
|---|---|---|
| Coke Powder Only | 1.27 | 84.90 |
| With K⁺ ions | 1.38 | 92.02 |
| With Ca²⁺ ions | 1.40 | 93.31 |
For analytical purposes, extracting quinoline compounds from environmental samples is a critical first step. Solid-phase extraction (SPE) and liquid-liquid extraction are common sample pretreatment techniques used to extract and preconcentrate quinolines from complex matrices before analysis by methods like HPLC. nih.govresearchgate.net Magnetic solid-phase extraction (MSPE) using functionalized magnetic nanoparticles is an emerging technique for the analysis of quinolones and sulfonamides in water samples, offering high recovery rates and low detection limits. nih.gov
Advanced oxidation processes (AOPs) represent another approach to remove recalcitrant organic pollutants like quinoline from water. A study on a sulfate (B86663) radical-based system showed that activating persulfate with ferrous ions (Fe²⁺) and zero-valent iron (ZVI) in acidic solutions can effectively degrade quinoline, achieving removal rates of over 92%. rsc.org
Liquid-liquid extraction using ionic liquids has also been explored for removing nitrogen-containing compounds, including quinoline, from oil. mdpi.com Aqueous solutions of specific ionic liquids, such as benzothiazolium bisulfate, have demonstrated high removal efficiency for quinoline, exceeding 98% in some cases. mdpi.com The process is typically temperature-dependent, with lower temperatures (room temperature) favoring the exothermic extraction process. mdpi.com While these studies focus on quinoline itself, the principles are applicable to its derivatives, though the high water solubility of this compound would significantly influence the choice of extraction solvents and conditions.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The traditional synthesis of quinoline (B57606) derivatives often involves methods that require harsh conditions, such as the use of fuming sulfuric acid for sulfonation. Future research is focused on developing more efficient, sustainable, and cost-effective synthetic routes.
Key areas of exploration include:
Green Chemistry Approaches : There is a growing emphasis on environmentally benign synthesis. This includes the use of green solvents like water or ethanol (B145695), and the development of catalyst-free reaction conditions. tandfonline.comresearchgate.net The goal is to minimize hazardous waste and reduce energy consumption. tandfonline.com
Advanced Catalysis : Research into novel catalytic systems is a major frontier. This includes:
Solid Acid Catalysts : Reusable solid acid catalysts, such as sulfonic acid-functionalized polymers (e.g., Nafion NR50) or nanoporous silica (B1680970) (SBA-Pr-SO3H), offer an alternative to corrosive liquid acids. mdpi.comresearchgate.net These catalysts are often more environmentally friendly, easier to separate from the reaction mixture, and can be recycled for multiple runs. mdpi.comresearchgate.net
Nanocatalysts : Magnetic nanoparticles functionalized with sulfonic acid groups are being investigated for their high efficiency and ease of recovery using an external magnetic field. tandfonline.comresearchgate.net These catalysts can lead to high yields in shorter reaction times under mild conditions. researchgate.net
Dual Solvent-Catalysts : Innovative liquid acids that also function as the reaction solvent, such as 4-Imidazol-1-yl-butane-1-sulfonic acid, are being explored to simplify reaction setups and work-up procedures. tandfonline.com
Modern Synthetic Methodologies : Techniques like microwave-assisted and ultrasound-assisted synthesis are being applied to accelerate reaction rates and improve yields. tandfonline.commdpi.com Furthermore, strategies involving C-H bond activation and functionalization are expected to provide new, more direct pathways to complex quinoline derivatives, bypassing traditional multi-step procedures. mdpi.comnumberanalytics.com
Table 1: Comparison of Catalytic Systems for Quinoline Synthesis
| Catalyst Type | Example | Key Advantages | Relevant Findings |
| Solid Acid Catalyst | Nafion NR50 (sulfonic acid functionalized polymer) | Reusable, environmentally friendly alternative to liquid acids. mdpi.com | Effective in Friedländer quinoline synthesis under microwave conditions. mdpi.com |
| Nanocatalyst | Sulfonic acid functionalized magnetic starch (Starch/SPION@SO3H) | High catalytic activity, easy magnetic separation, reusable for multiple cycles. researchgate.net | Efficiently catalyzes multicomponent reactions to produce quinoline derivatives in high yields. researchgate.net |
| Dual Solvent-Catalyst | 4-Imidazol-1-yl-butane-1-sulfonic acid (ImBu-SO₃H) | Acts as both solvent and catalyst, simplifying the reaction and work-up. tandfonline.com | Shows good yields and can be recycled via water extraction. tandfonline.com |
| Non-Metal Catalyst | p-Toluenesulfonic acid (p-TSA) | Inexpensive, effective for one-pot multicomponent reactions in green solvents like water. tandfonline.comresearchgate.net | Used in the synthesis of pyrimido[4,5-b]quinolones with good to excellent yields. tandfonline.com |
Advanced Computational Modeling for Structure-Function Relationships
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the properties of quinoline derivatives and guiding experimental work. nih.gov These theoretical studies provide deep insights into the relationship between the molecular structure of quinoline-6-sulfonic acid and its chemical behavior.
Future computational research will likely focus on:
Predictive Modeling : Using DFT to calculate quantum-molecular descriptors can predict the reactivity, kinetic stability, and electronic properties of this compound and its derivatives. nih.govuantwerpen.be Analysis of Frontier Molecular Orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps determine the energy gap (ΔE), which is crucial for understanding chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov
Mechanism Elucidation : Computational models can simulate reaction pathways, helping to understand the mechanisms of synthesis and functionalization. fullerton.edu This includes studying the role of catalysts and identifying potential intermediates. researchgate.net
Property-Driven Design : By modeling how structural modifications affect properties, researchers can rationally design new derivatives. For instance, DFT can predict how adding different functional groups will alter the molecule's electronic properties, solubility, or ability to interact with other molecules. uantwerpen.be This is particularly useful for designing molecules for specific applications, such as enzyme inhibitors or advanced materials. uantwerpen.besmolecule.com The molecular electrostatic potential (MEP) surface, for example, can identify sites prone to electrophilic or nucleophilic attack, guiding the design of targeted interactions. uantwerpen.be
Table 2: Key Parameters in Computational Studies of Quinoline Derivatives
| Parameter | Method/Theory | Significance |
| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311++G(d)) | Determines the most stable 3D structure, bond lengths, and angles. uantwerpen.be |
| Frontier Molecular Orbitals (HOMO/LUMO) | DFT, TD-DFT | The energy gap between HOMO and LUMO indicates chemical reactivity and kinetic stability. nih.gov |
| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution, predicting sites for intermolecular interactions and chemical reactions. uantwerpen.be |
| Average Local Ionization Energy (ALIE) | DFT | Identifies regions where electrons are least tightly bound, indicating sites susceptible to electrophilic attack. uantwerpen.be |
| Vibrational Frequencies | DFT | Predicts the infrared and Raman spectra, aiding in the experimental characterization of the molecule. uantwerpen.be |
Development of New Applications in Emerging Technologies
The distinct properties of this compound—namely the aromatic, electronically versatile quinoline core and the hydrophilic, ion-conducting sulfonic acid group—make it a promising candidate for several emerging technologies.
Future applications currently under investigation include:
Materials Science : The sulfonic acid group is known to enhance ionic conductivity, making this compound and its polymers potential candidates for proton-exchange membranes in fuel cells. The quinoline moiety can be functionalized to create self-assembled monolayers (SAMs) on metal surfaces, which could be used to tailor surface properties for applications in sensors, catalysis, or corrosion protection. smolecule.com There is also potential for use in organic light-emitting diodes (OLEDs). numberanalytics.com
Photocatalysis : Recent research has shown that incorporating quinoline sulfonic acid as a ligand into metal-organic frameworks (MOFs) can create materials capable of absorbing visible light. acs.org A cerium-based MOF with a quinoline sulfonic acid ligand demonstrated excellent activity for the photocatalytic reduction of CO2 into CO, outperforming other similar catalysts. acs.org This opens avenues for using these materials in carbon capture and conversion technologies.
Advanced Catalysis : Beyond its role in synthesis, the compound itself can be a building block for more complex catalysts. By immobilizing sulfonic acid-containing quinoline structures on supports like silica or magnetic nanoparticles, it is possible to create stable, reusable heterogeneous catalysts for various organic reactions. researchgate.netresearchgate.net
Table 3: Potential Applications of this compound in Technology
| Technology Area | Role of this compound | Key Functional Group | Research Finding |
| Energy Materials | Component of proton-exchange membranes. | Sulfonic acid (-SO₃H) | The sulfonic acid group enhances ionic conductivity, a critical property for fuel cell membranes. |
| Photocatalysis | Visible-light absorbing ligand in Metal-Organic Frameworks (MOFs). | Quinoline and Sulfonic acid | A Ce-MOF with a quinoline sulfonic acid ligand showed high efficiency in photocatalytic CO₂ reduction. acs.org |
| Sensors/Surface Science | Building block for self-assembled monolayers (SAMs). | Thiol-derivatized Quinoline | Can be used to modify metal surfaces for tailored applications. smolecule.com |
| Heterogeneous Catalysis | Active component immobilized on a solid support. | Sulfonic acid (-SO₃H) | Functionalized nanoparticles serve as efficient and reusable catalysts for organic synthesis. researchgate.net |
Q & A
Q. What are the standard synthetic routes for Quinoline-6-sulfonic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer: this compound is typically synthesized via sulfonation of quinoline derivatives. Key steps include:
- Sulfonation Agents: Use chlorosulfonic acid or sulfur trioxide in controlled stoichiometric ratios to minimize side products .
- Temperature Control: Reactions conducted at 0–5°C reduce decomposition risks, while higher temperatures (80–100°C) may improve sulfonation efficiency but require rigorous purity checks via HPLC .
- Post-Reaction Workup: Neutralization with sodium bicarbonate followed by recrystallization (e.g., using ethanol/water mixtures) enhances purity. Yield optimization requires balancing reaction time (4–12 hours) and solvent polarity .
Q. How can researchers characterize the purity of this compound, and what analytical techniques are most effective?
- Methodological Answer: A multi-technique approach is recommended:
- HPLC-UV/Vis: Quantify purity using a C18 column with a mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v). Monitor at 254 nm for sulfonic acid absorbance .
- NMR Spectroscopy: H and C NMR (DMSO-d6) identify structural integrity. Key peaks: aromatic protons (δ 7.8–8.9 ppm) and sulfonic acid group (δ 3.2–3.5 ppm) .
- Mass Spectrometry: ESI-MS in negative ion mode confirms molecular weight (209.23 g/mol) and detects impurities (e.g., residual quinoline) .
Advanced Research Questions
Q. How can computational chemistry be applied to predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer: Use density functional theory (DFT) and molecular docking simulations:
- DFT Parameters: Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying electrophilic sites (e.g., C-6 position) prone to substitution .
- Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on sulfonic acid group’s hydrogen-bonding capacity to predict binding affinity .
- Validation: Cross-reference computational results with experimental kinetics (e.g., rate constants from UV-Vis monitoring) .
Q. What strategies are recommended for resolving contradictions in reported biological activity data of this compound derivatives?
- Methodological Answer: Address discrepancies via systematic analysis:
- Comparative Assays: Replicate studies under standardized conditions (e.g., cell lines, pH, temperature) to isolate variables. Use MTT assays for cytotoxicity comparisons .
- Meta-Analysis: Aggregate data from peer-reviewed studies (≥10 sources) to identify trends. Apply statistical tools (e.g., ANOVA) to assess significance of conflicting results .
- Mechanistic Probes: Use fluorescence quenching or isothermal titration calorimetry (ITC) to verify target engagement, ruling out off-target effects .
Q. How should researchers design experiments to investigate the stability of this compound under varying pH conditions?
- Methodological Answer: A phased experimental design is critical:
- Accelerated Stability Testing: Incubate samples in buffers (pH 2–12) at 40°C for 14 days. Monitor degradation via HPLC every 48 hours .
- Kinetic Modeling: Fit data to first-order decay models to calculate half-life (). Use Arrhenius plots to extrapolate stability at room temperature .
- Structural Analysis: Post-degradation, analyze by FT-IR for sulfonate group integrity (S=O stretches at 1040–1220 cm) .
Data-Driven Research Frameworks
What criteria should guide the formulation of research questions on this compound’s environmental impact?
- Methodological Answer: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility: Prioritize questions answerable via available tools (e.g., LC-MS for environmental sample analysis) .
- Novelty: Investigate understudied areas like biodegradation pathways using microbial consortia from contaminated sites .
- Ethical Compliance: Ensure protocols align with OECD guidelines for chemical toxicity testing .
Q. How can researchers integrate contradictory spectral data (e.g., NMR, IR) into a cohesive analysis of this compound’s structure?
- Methodological Answer: Use a tiered validation approach:
- Primary Validation: Confirm sample purity via elemental analysis (C, H, N, S) and compare with theoretical values (CHNOS) .
- Cross-Technique Correlation: Overlay NMR-derived proton environments with IR functional group data to resolve ambiguities (e.g., distinguishing sulfonic acid from sulfonate esters) .
- Reference Standards: Compare with databases (e.g., SciFinder) for known quinoline-sulfonic acid spectra .
Tables for Quick Reference
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 209.23 g/mol | ESI-MS |
| Solubility | >100 mg/mL in DMSO | OECD 105 |
| pKa (Sulfonic Acid) | ~1.2 | Potentiometric Titration |
Table 2: Common Contaminants in Synthesis and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
